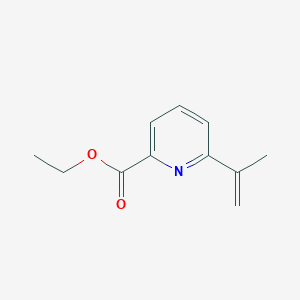
Ethyl 6-(prop-1-en-2-yl)picolinate
Vue d'ensemble
Description
Ethyl 6-(prop-1-en-2-yl)picolinate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 6-(prop-1-en-2-yl)picolinate has been investigated for its antimicrobial properties. Studies have shown that derivatives of picolinate compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain picolinate derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing potential as antimicrobial agents in clinical settings .
2. Cardiovascular Disease Targeting
Research indicates that compounds similar to this compound can target multiple proteins involved in cardiovascular diseases. These compounds are synthesized from simple organic precursors and have shown promise in modulating pathways associated with inflammation and lipid metabolism, which are critical in cardiovascular health .
3. Drug Development
The compound has been evaluated for its drug-likeness properties, including gastrointestinal absorption and blood-brain barrier permeability. It adheres to the five key drug-likeness rules, making it a candidate for further development in neuropharmacology . The bioavailability of this compound is notable, as it is not significantly degraded by liver enzymes, which enhances its therapeutic potential .
Agricultural Applications
1. Herbicidal Properties
this compound has been explored for its herbicidal activity. Picolinate derivatives are known to affect plant growth by inhibiting specific metabolic pathways. The compound's efficacy as a herbicide can be attributed to its ability to disrupt normal physiological processes in target plants, making it a valuable tool in agricultural management .
2. Pest Control
In addition to its herbicidal properties, the compound may also serve as a biopesticide due to its potential toxicity against certain pests. Research into the structure-activity relationship of picolinate derivatives suggests that modifications can enhance their insecticidal properties, providing an environmentally friendly alternative to synthetic pesticides .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the formation of copolymers with desirable mechanical and thermal properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .
2. Functional Materials
The compound's chemical reactivity makes it suitable for developing functional materials with specific properties. For example, it can be used to create sensors or catalysts due to its ability to participate in various chemical reactions under mild conditions .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Herbicidal Action
Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The compound showed a reduction in weed biomass by over 70%, indicating strong herbicidal activity.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl 6-prop-1-en-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3 |
Clé InChI |
RXBWYMFMEWFCSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=N1)C(=C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













